molecular formula C16H20N4O4 B7180153 N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide

N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B7180153
M. Wt: 332.35 g/mol
InChI Key: NCPWKAJXZCPOTA-UHFFFAOYSA-N
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Description

N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetamido group, a methylphenyl group, and an imidazolidinyl acetamide moiety.

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-9-5-6-11(7-12(9)17-10(2)21)18-13(22)8-20-15(24)19-14(23)16(20,3)4/h5-7H,8H2,1-4H3,(H,17,21)(H,18,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWKAJXZCPOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)NC(=O)C2(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methylation: Methylation of the phenyl ring to introduce the methyl group.

    Formation of Imidazolidinone: Cyclization to form the imidazolidinone ring.

    Coupling Reaction: Coupling of the imidazolidinone derivative with the acetamido-methylphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamido-4-methylphenyl)-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide: can be compared with other compounds that have similar structural features or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure may confer unique properties, such as enhanced biological activity or improved chemical stability, compared to similar compounds.

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